molecular formula C20H22N2O3S B11122304 N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11122304
M. Wt: 370.5 g/mol
InChI Key: RMUKCMWIRHPIOQ-UHFFFAOYSA-N
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Description

N³-Allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene derivative with a 4,5,6,7-tetrahydrobenzo[b]thiophene core. This compound features:

  • 3-Methoxybenzoyl group: Introduces electron-donating effects and aromaticity, influencing binding affinity.
  • Carboxamide moiety: Common in bioactive molecules, facilitating hydrogen bonding with biological targets.

The compound belongs to a class of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are optimized for pharmacological activity through systematic molecular design . Its synthesis involves condensation of the 2-amino precursor with 3-methoxybenzoyl chloride, followed by allylation at the N³ position .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-3-11-21-19(24)17-15-9-4-5-10-16(15)26-20(17)22-18(23)13-7-6-8-14(12-13)25-2/h3,6-8,12H,1,4-5,9-11H2,2H3,(H,21,24)(H,22,23)

InChI Key

RMUKCMWIRHPIOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Construction of the 4,5,6,7-Tetrahydro-1-Benzothiophene Core

The tetrahydrobenzothiophene scaffold serves as the foundational structure for this compound. A widely employed method involves the cyclization of α,β-unsaturated ketones with sulfur sources. For example, cyclohexenone derivatives can undergo thiophene ring formation via treatment with elemental sulfur or Lawesson’s reagent under reflux conditions . Alternatively, radical-mediated cyclization using tributyltin hydride (Bu3_3SnH) and azobisisobutyronitrile (AIBN) as an initiator has been reported for analogous systems .

Optimized Cyclization Protocol :

  • Reactants : Cyclohexenone (10 mmol), Lawesson’s reagent (12 mmol)

  • Conditions : Toluene, 110°C, 12 hours

  • Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate, 3:1) .

Introduction of the 3-Methoxybenzoyl Amino Group at Position 2

The 2-amino substituent is introduced via nucleophilic substitution or coupling reactions. A two-step approach involving nitration followed by reduction is less favorable due to regioselectivity challenges. Instead, direct amidation using 3-methoxybenzoic acid and a coupling agent is preferred .

Amide Coupling Procedure :

  • Activation : 3-Methoxybenzoic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dry DMF at 0°C .

  • Coupling : The activated acid is added to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq) with N,N-diisopropylethylamine (DIPEA, 2.0 eq). The mixture is stirred at room temperature for 6 hours.

  • Workup : The reaction is quenched with 0.5 N HCl, extracted with ethyl acetate, and purified via column chromatography (CH2_2Cl2_2/MeOH, 95:5) .

  • Yield : 70–82% .

N~3~-Allylation of the Tetrahydrobenzothiophene Amine

The N~3~-allyl group is introduced through alkylation of the secondary amine. To avoid over-alkylation, a Boc-protection/deprotection strategy is recommended :

Alkylation Steps :

  • Protection : The amine at position 3 is protected with di-tert-butyl dicarbonate (Boc2_2O, 1.1 eq) in THF with catalytic DMAP.

  • Allylation : The Boc-protected intermediate (1.0 eq) is treated with allyl bromide (1.5 eq) and potassium carbonate (2.0 eq) in DMF at 50°C for 4 hours.

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C .

  • Yield : 65–74% after purification .

Carboxamide Formation at Position 3

The final carboxamide is installed via hydrolysis of a methyl ester followed by amidation.

Stepwise Protocol :

  • Ester Hydrolysis : The methyl ester (1.0 eq) is hydrolyzed with lithium hydroxide (2.0 eq) in THF/H2_2O (3:1) at 50°C for 3 hours.

  • Amidation : The resultant carboxylic acid (1.0 eq) is treated with ammonium chloride (1.5 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF overnight .

  • Yield : 80–88% .

Integrated Synthesis and Characterization Data

Combining the above steps yields the target compound. Critical characterization data includes:

1H NMR (400 MHz, CDCl3_3) :

  • δ 7.52 (d, J = 8.7 Hz, 1H, aromatic),

  • δ 6.91 (s, 1H, NH),

  • δ 5.90 (m, 1H, allyl CH),

  • δ 3.85 (s, 3H, OCH3_3) .

MS (ESI+) : [M+H]+^+ calcd. for C20_{20}H23_{23}N2_2O3_3S: 383.14; found: 383.2 .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Amidation 8298Fewer steps
Radical Cyclization 7895High regioselectivity
Boc-Protected Alkylation 7497Minimizes over-alkylation

Chemical Reactions Analysis

Types of Reactions

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N3-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism would require detailed studies, including molecular docking, binding assays, and cellular experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, biological activities, and synthesis methods of N³-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with structurally related derivatives:

Compound Substituents Biological Activity Key Synthetic Steps References
N³-Allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N³-allyl, 3-methoxybenzoyl Under investigation (preclinical); expected anti-inflammatory or kinase inhibition Condensation of 2-amino precursor with 3-methoxybenzoyl chloride, followed by allylation
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound 7) N-benzyl, trifluoroacetyl Anticancer (in vitro cytotoxicity) Trifluoroacetylation of 2-amino-N-benzyl precursor
2-Fluoro-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl} Benzamide (6) 6-methyl, 4-methylpiperazinyl, 2-fluorobenzamide Kinase inhibition (e.g., PI3K/mTOR) Fluorination and amidation with 4-methylpiperazine
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl, 6-fluoro-benzothiazolyl Anticancer (targeted kinase inhibition) Coupling of benzothiazolylamine with 2-amino-6-methyl precursor
Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl ester, 3-methoxybenzoyl Anticorrosive (theoretical analysis) Esterification of carboxylic acid precursor with ethanol
2-[[(E)-(4-Methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-methoxybenzylidene, N-(3-methylphenyl) Antibacterial, antifungal Schiff base formation with 4-methoxybenzaldehyde

Structural and Functional Insights

  • Substituent Effects :

    • N³-Allyl vs. N-Benzyl : The allyl group (target compound) may improve membrane permeability compared to bulkier benzyl groups (Compound 7) .
    • 3-Methoxybenzoyl vs. Trifluoroacetyl : The 3-methoxy group enhances π-π stacking, while trifluoroacetyl (Compound 7) increases electrophilicity and metabolic stability .
    • Carboxamide vs. Ester : The carboxamide moiety (target compound) supports hydrogen bonding, whereas the ethyl ester derivative () lacks this feature but exhibits anticorrosive properties .
  • Biological Activity Trends :

    • Antimicrobial activity is prominent in Schiff base derivatives (e.g., Compound I in ) due to the imine linkage .
    • Kinase inhibition correlates with piperazinyl or benzothiazolyl substituents (Compounds 6 and 21) .

Biological Activity

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an allyl group, a methoxybenzoyl moiety, and a tetrahydro-benzothiophene framework. The molecular formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 290.38 g/mol.

Synthesis

The synthesis typically involves the reaction of 3-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to minimize side reactions. Following this, the intermediate product is reacted with allyl bromide to yield the final compound .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents .

Analgesic Properties

Research utilizing the "hot plate" method on mice has shown that derivatives of this compound possess analgesic effects that exceed those of traditional analgesics like metamizole. The analgesic activity was assessed through intraperitoneal injection, revealing significant pain relief compared to control groups .

Anticancer Activity

In addition to its antimicrobial and analgesic properties, this compound has demonstrated promising anticancer activity. Studies on human colorectal cancer cell lines revealed pronounced cytotoxic effects, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Protein Synthesis : By binding to bacterial ribosomes.
  • Induction of Apoptosis : In cancer cells through mitochondrial pathways.
  • Modulation of Pain Pathways : By interacting with neurotransmitter systems involved in pain perception.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that this compound exhibited MIC values ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest its potential as a novel antimicrobial agent .

Case Study 2: Analgesic Activity in Animal Models

In a controlled study involving outbred white mice, the compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent analgesic effect with significant pain relief observed at higher doses compared to baseline measurements .

Q & A

Q. What are the standard synthetic protocols for preparing N-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the tetrahydrobenzothiophene core via cyclization of precursor amines or thiophene derivatives under reflux conditions.
  • Step 2 : Acylation at the 2-position using 3-methoxybenzoyl chloride or anhydride in dry dichloromethane (CH₂Cl₂) with a base like triethylamine .
  • Step 3 : Introduction of the allyl group at the N-3 position via nucleophilic substitution or coupling reactions.
  • Purification : Reverse-phase HPLC (e.g., methanol-water gradients) yields high-purity products (67–95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., allyl group protons at δ 5.1–5.8 ppm, methoxy resonance at δ 3.8 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, N–H bend at ~3300 cm⁻¹) .
  • LC-MS/HRMS : Confirms molecular weight and purity (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the N-allylation step?

  • Experimental Design :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient allyl group transfer in cross-coupling reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case Study : For analogs like N-(4-methylphenyl)-2-[(4-methylbenzylidene)amino]-tetrahydrobenzothiophene-3-carboxamide ():
  • Structural Variability : Substituents (e.g., methoxy vs. methyl groups) alter steric/electronic profiles, affecting target binding .
  • Assay Conditions : Discrepancies in MIC values (antibacterial activity) may arise from differences in bacterial strains or incubation times.
  • Solution : Perform dose-response curves under standardized conditions (e.g., CLSI guidelines) and validate via molecular docking to identify binding site interactions .

Q. How does the methoxybenzoyl substituent influence the compound’s mechanism of action?

  • Hypothesis Testing :
  • SAR Analysis : Compare activity of analogs with/without the 3-methoxy group (e.g., replace with nitro or chloro substituents).
  • Biological Assays : Test inhibition of bacterial DNA gyrase (common target for benzothiophene derivatives) using ATPase activity assays .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution, correlating with binding affinity to enzyme active sites .

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